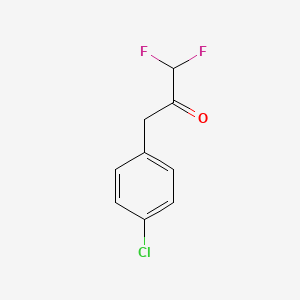

![molecular formula C8H9F3O2 B2826910 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-acetic Acid CAS No. 1886967-65-2](/img/structure/B2826910.png)

3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-acetic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

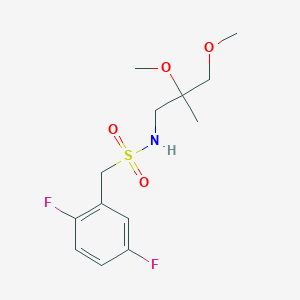

“3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-acetic Acid” is a chemical compound with the CAS Number: 1886967-65-2 . It has a molecular weight of 194.15 .

Molecular Structure Analysis

The molecular formula of “3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-acetic Acid” is C7H7F3O2 . Its average mass is 180.124 Da and its monoisotopic mass is 180.039810 Da .Physical And Chemical Properties Analysis

The compound has a density of 1.7±0.1 g/cm3 . Its boiling point is 194.2±35.0 °C at 760 mmHg . The vapour pressure is 0.2±0.8 mmHg at 25°C . The enthalpy of vaporization is 47.4±6.0 kJ/mol . The flash point is 71.3±25.9 °C . The index of refraction is 1.520 . The molar refractivity is 31.8±0.3 cm3 . The polar surface area is 37 Å2 . The polarizability is 12.6±0.5 10-24 cm3 . The surface tension is 58.9±3.0 dyne/cm . The molar volume is 104.6±3.0 cm3 .Scientific Research Applications

Industrial and Laboratory Use

Trifluoroacetic acid (TFAA), structurally similar to acetic acid, is prominently used in industrial settings and laboratories. Although concerns have been raised about its potential toxicity, mirroring that of hydrofluoric acid (HF), case studies suggest that TFAA may not exhibit similar levels of systemic toxicity. This is an important distinction for emergency physicians, especially considering occupational exposures (Sun & Corbett, 2017).

Metabolic Pathway Analysis

Understanding the metabolic pathways of various compounds, including n-hexane, cyclohexane, and their isomers, is critical in toxicological assessments. Identifying specific urinary metabolites helps elucidate the metabolic processes in humans and can guide therapeutic interventions and safety measures (Perbellini, Brugnone, & Pavan, 1980).

Medical and Pharmacological Research

Compounds structurally similar or related to 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-acetic Acid, such as Triflusal, are studied for their potential medical applications. Triflusal, a platelet-antiaggregant drug that selectively inhibits thromboxane synthesis, has shown promise in reducing microalbuminuria and improving renal hemodynamics in diabetic patients (Esmatjes et al., 1990).

Environmental Health Research

Research into the impact of polyfluoroalkyl compounds (PFCs) on human health and the environment is crucial. Studies have measured the concentrations of various PFCs, including perfluorooctane sulfonic acid (PFOS) and perfluorooctanoic acid (PFOA), in human serum to understand exposure levels, demographic differences, and potential health impacts (Calafat et al., 2007).

Breath Analysis for Disease Biomarkers

The analysis of volatile organic compounds (VOCs) in exhaled breath provides insights into various diseases, including inflammatory bowel disease (IBD). Identifying specific VOCs, such as carboxylic acids, and their concentrations can potentially serve as non-invasive biomarkers for disease diagnosis and monitoring (Dryahina et al., 2017).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 3-(Trifluoromethyl)bicyclo[11This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

The exact mode of action of 3-(Trifluoromethyl)bicyclo[11It is known that the compound contains a trifluoromethyl group, which is often used in medicinal chemistry to improve the metabolic stability and bioavailability of drugs .

Pharmacokinetics

The pharmacokinetic properties of 3-(Trifluoromethyl)bicyclo[11The presence of a trifluoromethyl group may enhance the compound’s metabolic stability and bioavailability .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-(Trifluoromethyl)bicyclo[11Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s action .

properties

IUPAC Name |

2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3O2/c9-8(10,11)7-2-6(3-7,4-7)1-5(12)13/h1-4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZENETPOWWTEMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)C(F)(F)F)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

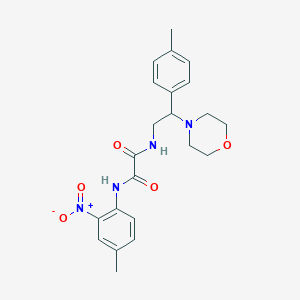

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2826833.png)

![1-[1,3]Thiazolo[5,4-b]pyridin-2-ylproline](/img/structure/B2826837.png)

![1,2-di-p-tolyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2826838.png)

![2-Chloro-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridine-4-carboxamide](/img/structure/B2826840.png)

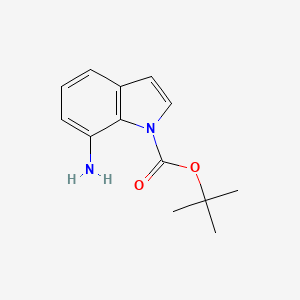

![Tert-butyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B2826847.png)

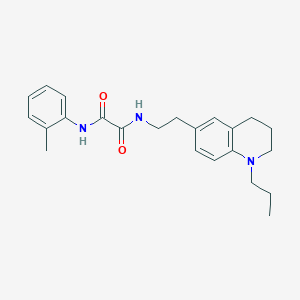

![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2826850.png)